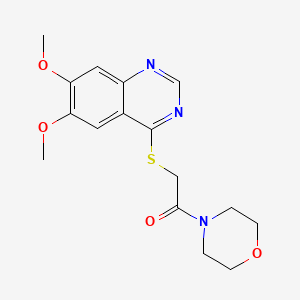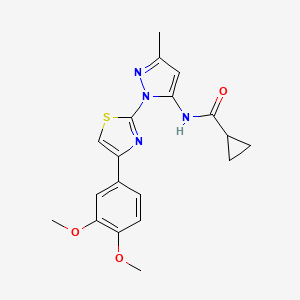
1-(4-(2-chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-637685 est un composé chimique de formule moléculaire C₁₄H₁₄ClNO. Il est connu pour son activité contre les mutants résistants à la PfDHODH, ce qui en fait un composé intéressant dans divers domaines de la recherche scientifique .
Mécanisme D'action
Le mécanisme d’action du WAY-637685 implique son interaction avec des cibles moléculaires et des voies spécifiques. Bien que des informations détaillées sur son mécanisme d’action ne soient pas facilement disponibles, il est connu pour être actif contre les mutants résistants à la PfDHODH, ce qui suggère qu’il interfère avec la fonction de la dihydroorotate déshydrogénase (DHODH), une enzyme impliquée dans la biosynthèse des pyrimidines .
Analyse Biochimique
Biochemical Properties
The compound 1-{4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrol-3-yl}ethan-1-one interacts with the enzyme PfCLK3, a kinase that plays a crucial role in the RNA splicing of the malaria parasite Plasmodium falciparum . The compound binds to the enzyme outside the active site, demonstrating a high degree of specificity for PfCLK3 compared to its human counterpart .
Cellular Effects
In cellular contexts, 1-{4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrol-3-yl}ethan-1-one has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . This inhibition is likely due to the compound’s interaction with PfCLK3, disrupting the parasite’s RNA splicing and thus its ability to survive and proliferate .
Molecular Mechanism
The molecular mechanism of action of 1-{4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrol-3-yl}ethan-1-one involves binding to the PfCLK3 enzyme . This binding is thought to occur outside the enzyme’s active site, making the compound an allosteric inhibitor . This interaction disrupts the enzyme’s function, leading to a disruption in the RNA splicing of the malaria parasite .
Metabolic Pathways
Given its interaction with PfCLK3, it is likely involved in pathways related to RNA splicing in Plasmodium falciparum .
Analyse Des Réactions Chimiques
WAY-637685 subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Les réactifs et conditions courantes utilisés dans ces réactions ne sont pas explicitement détaillés dans la littérature disponible. la structure du composé suggère qu’il peut participer à des réactions organiques typiques impliquant ses groupes fonctionnels. Les principaux produits formés à partir de ces réactions dépendraient des réactifs et conditions spécifiques utilisés .
Applications de la recherche scientifique
WAY-637685 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. Son activité contre les mutants résistants à la PfDHODH en fait un composé précieux pour l’étude des mécanismes de résistance aux médicaments et le développement de nouveaux agents thérapeutiques . De plus, ses propriétés chimiques uniques le rendent utile dans diverses synthèses chimiques et applications industrielles.
Applications De Recherche Scientifique
WAY-637685 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its activity against PfDHODH resistant mutants makes it a valuable compound for studying drug resistance mechanisms and developing new therapeutic agents . Additionally, its unique chemical properties make it useful in various chemical synthesis and industrial applications.
Comparaison Avec Des Composés Similaires
WAY-637685 peut être comparé à d’autres composés similaires, tels que WAY-204688, WAY-100135 et WAY-123398 . Ces composés présentent des similitudes structurelles mais peuvent différer dans leurs activités et applications spécifiques. L’activité unique de WAY-637685 contre les mutants résistants à la PfDHODH souligne sa distinction parmi ces composés apparentés.
Méthodes De Préparation
La synthèse du WAY-637685 implique des conditions de réaction spécifiques et des voies de synthèse. Les voies de synthèse détaillées et les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public. il est connu que le composé a une masse moléculaire de 247,72 g/mol et un point d’ébullition de 397,5 °C à 760 mmHg .
Propriétés
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-14(10(2)17)12(8-16-9)7-11-5-3-4-6-13(11)15/h3-6,8,16H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTWFPWIBRCBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1)CC2=CC=CC=C2Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate](/img/structure/B6422948.png)
![1-(3-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B6422953.png)
![1-(Morpholin-4-yl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone](/img/structure/B6422965.png)
acetate](/img/structure/B6422968.png)
![methyl 4-({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B6422977.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B6422990.png)
![2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide](/img/structure/B6422993.png)
![tert-butyl 2-(cyclobutanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B6422995.png)
![tert-butyl 2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B6422996.png)
![4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol](/img/structure/B6423011.png)
![2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B6423015.png)


